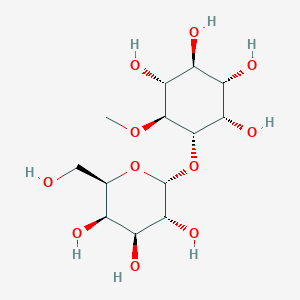
4-O-Methylgalactinol
Beschreibung
4-O-Methylgalactinol is an O-methylated derivative of galactinol, a glycoside composed of galactose and myo-inositol. While the provided evidence lacks direct structural or functional data for this compound, it is listed among other O-substituted glycosides and esters in plant-derived compounds, such as those found in wheat, citrus, and blueberries . Methylation at the 4-O position likely alters its solubility, stability, and biological interactions compared to unmethylated galactinol. Such modifications are common in plant secondary metabolites, where methylation can influence bioavailability, enzymatic resistance, and signaling roles .
Eigenschaften
CAS-Nummer |
75589-40-1 |
|---|---|
Molekularformel |
C13H24O11 |
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
(1S,2S,3S,4R,5S,6S)-5-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C13H24O11/c1-22-11-8(19)6(17)7(18)9(20)12(11)24-13-10(21)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6+,7+,8-,9+,10-,11+,12+,13-/m1/s1 |
InChI-Schlüssel |
RSYNCMYDVZFZBP-KEUHYNFLSA-N |
SMILES |
COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Kanonische SMILES |
COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
4-O-Methylgalactinol belongs to a broader class of O-substituted glycosides and phenolic derivatives. Below is a comparative analysis with structurally or functionally related compounds, synthesized from available evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Diversity: Substitution Position: this compound and 4-O-Methylgallic acid share methylation at the 4-position but differ in backbone (galactinol vs. gallic acid). This positional specificity impacts solubility; methylated galactinol may resist hydrolysis better than unmethylated forms . Functional Groups: Compared to 4-Methoxybenzyl alcohol (a simple aromatic alcohol), this compound’s glycosidic structure suggests roles in carbohydrate storage or signaling, whereas the former is primarily industrial .
Biological Roles: Plant Metabolism: Both this compound and 6'-O-Galloylsucrose are implicated in plant stress responses. Methylation or esterification may enhance their stability in harsh environments .
Analytical Challenges: Extraction of methylated glycosides like this compound may lead to degradation or incomplete recovery, complicating quantitative analysis . This contrasts with simpler compounds like 4-Methoxybenzyl alcohol, which are more stable during isolation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


